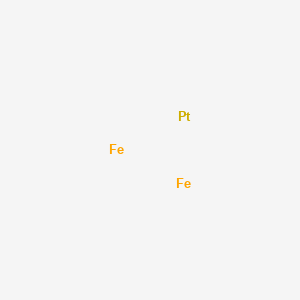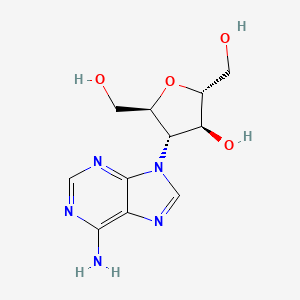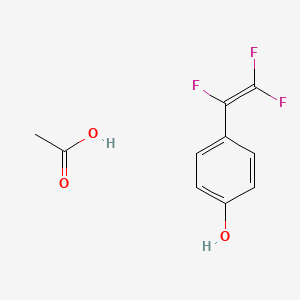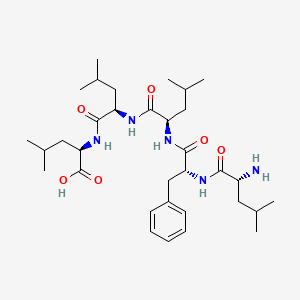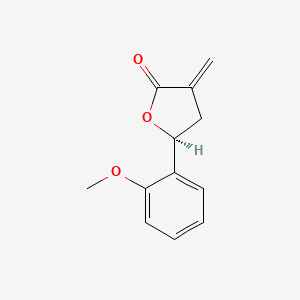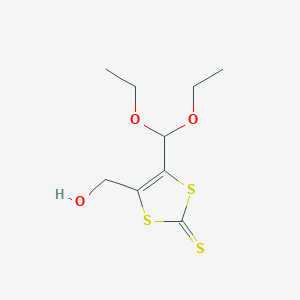
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is an organic compound that belongs to the class of dithiolethiones This compound is characterized by the presence of a dithiole ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolethione precursor with diethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dithiole ring can be reduced to form a dithiol derivative.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dithiol derivatives.
Substitution: Formation of substituted dithiolethione derivatives.
Scientific Research Applications
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but lacks the diethoxymethyl group.
5-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but with different positioning of the hydroxymethyl group.
Uniqueness
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is unique due to the presence of both diethoxymethyl and hydroxymethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
188780-49-6 |
|---|---|
Molecular Formula |
C9H14O3S3 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(diethoxymethyl)-5-(hydroxymethyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C9H14O3S3/c1-3-11-8(12-4-2)7-6(5-10)14-9(13)15-7/h8,10H,3-5H2,1-2H3 |
InChI Key |
NMRFGRKBBGRGMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(SC(=S)S1)CO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


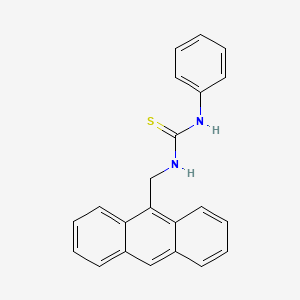
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
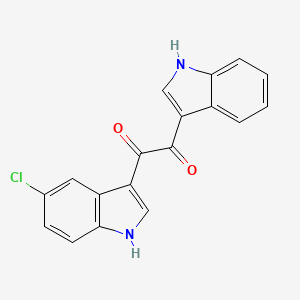
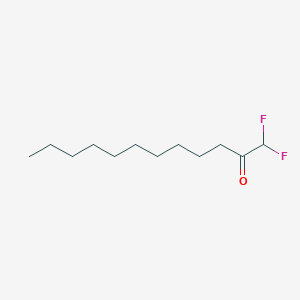
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
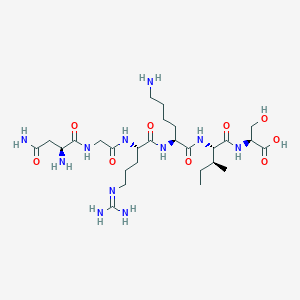
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
